3-Isobutyl-1-methyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine
Overview
Description
The compound “3-Isobutyl-1-methyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine” belongs to the class of organic compounds known as pyrazolopyrimidines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring. Pyrazole is a five-membered ring consisting of three carbon atoms and two nitrogen atoms. Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the fused ring system of pyrazole and pyrimidine, with additional functional groups attached at the 3rd, 1st, and 5th positions of the pyrazolopyrimidine core . The exact structure would depend on the specific arrangement and orientation of these groups.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the functional groups present in the molecule. For instance, the methylsulfonyl group might undergo reactions typical of sulfones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Safety and Hazards
Future Directions
The study of pyrazolopyrimidine derivatives is an active area of research due to their potential biological activity. Future research could involve the synthesis and characterization of this compound, investigation of its biological activity, and exploration of its potential applications in areas such as medicinal chemistry .
properties
IUPAC Name |
1-methyl-3-(2-methylpropyl)-5-methylsulfonylpyrazolo[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-7(2)5-8-10-9(15(3)14-8)6-12-11(13-10)18(4,16)17/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPFIFYLVOVLQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C2=CN=C(N=C21)S(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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